6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound characterized by its unique structure, which includes an indazole core substituted with an iodine atom and a tetrahydropyran moiety. The molecular formula of this compound is C12H13IN2O, with a molecular weight of 328.15 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities and applications as a building block in the synthesis of more complex molecules .
The compound is classified within the realm of indazole derivatives, which are known for their diverse biological activities. It is primarily sourced from chemical suppliers and research institutions, with significant information available in databases such as PubChem and BenchChem. The compound's CAS number is 1266386-30-4, facilitating its identification in chemical registries .
The synthesis of 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves several key steps:
The molecular structure of 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be represented using various chemical notation systems:
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C=N2
InChI=1S/C12H13IN2O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2
These notations provide insight into the connectivity and arrangement of atoms within the molecule, highlighting the presence of functional groups critical for its biological activity .
The chemical reactions involving 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole primarily focus on its role as a precursor in synthesizing more complex derivatives. Key reactions include:
These reactions are essential for expanding the utility of this compound in drug discovery and development.
The mechanism of action for 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific biological targets, such as enzymes or receptors. The iodo group enhances the compound's reactivity, allowing it to participate in various biochemical pathways that may lead to therapeutic effects. Research indicates that such compounds can inhibit specific kinases or modulate receptor activity, contributing to their potential use in treating various diseases .
The physical properties of 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole include:
Chemical properties include:
Relevant data regarding stability and reactivity indicate that it should be stored under inert conditions to prevent degradation due to moisture or light exposure .
6-Iodo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole has several notable applications in scientific research:
The indazole nucleus—a bicyclic framework fusing benzene and pyrazole rings—has emerged as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, aromatic stacking properties, and metabolic stability. As a predominant 1H-tautomer, this heterocycle exhibits superior thermodynamic stability over its 2H-isomer, enabling robust interactions with biological targets [3]. Clinically significant drugs leveraging this core include niraparib (poly(ADP-ribose) polymerase inhibitor for ovarian cancer) and pazopanib (tyrosine kinase inhibitor for renal cell carcinoma), both exemplifying the scaffold’s adaptability in precision oncology [3] [6].
Recent advances highlight the indazole ring’s critical role in kinase inhibition. Structure-based drug design (SBDD) studies using the de novo program SPROUT identified 6-phenylindazole as a high-efficiency fragment for fibroblast growth factor receptor (FGFR) inhibition, where the indazole N2 atom forms a key hydrogen bond with the backbone NH of Ala564 in FGFR1 [6]. This interaction is unattainable with indole analogs, underscoring the indazole’s unique pharmacophoric value. Optimized derivatives achieved IC₅₀ values of 0.8–90 μM against FGFR1–3 with ligand efficiencies of 0.30–0.48—exceptional metrics for fragment-based leads [6].
Table 1: Therapeutic Indazole-Based Drugs and Their Targets
Compound | Biological Target | Therapeutic Application |
---|---|---|
Niraparib | PARP enzyme | Ovarian cancer |
Pazopanib | VEGFR/PDGFR/FGFR kinases | Renal cell carcinoma |
Benzydamine | Unknown (anti-inflammatory) | Musculoskeletal pain |
FGFR inhibitors | FGFR1–3 kinases | Experimental oncology |
Halogenation—particularly iodination—serves as a pivotal strategy for enhancing the reactivity and target affinity of indazole derivatives. Iodine’s large atomic radius facilitates orthogonal binding interactions in hydrophobic enzyme pockets, while its polarizability supports electron density modulation of the aromatic system [1]. Crucially, the C–I bond acts as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid diversification of the indazole core [6] [9].
The position of iodination profoundly influences bioactivity. For example:
Table 2: Influence of Iodine Position on Indazole Reactivity and Applications
Iodine Position | Key Chemical Properties | Primary Applications |
---|---|---|
3-Iodo | Electrophilic coupling site | Suzuki cross-coupling |
5-Iodo | Steric accessibility | Sonogashira reactions |
6-Iodo | Optimal FGFR1 binding | Kinase inhibitor design |
7-Iodo | Enhanced leaving-group ability | Nucleophilic displacement |
The tetrahydro-2H-pyran-2-yl (THP) group serves as a robust protecting strategy for N1-position indazoles during multi-step syntheses. Its exceptional stability under basic conditions and moderate acidity resistance shield the indazole nitrogen from undesired side reactions [4] [7]. THP introduction typically employs 3,4-dihydropyran (DHP) with catalytic acid (e.g., p-toluenesulfonic acid) in dichloromethane, achieving near-quantitative conversion [4].
Key advantages of THP protection include:
Industrial-scale applications are demonstrated in patent EP3228617A1, where THP protection enables regioselective bromination of tetrahydro-2H-pyran derivatives en route to liquid crystal materials [4]. This methodology directly translates to indazole chemistry, where THP-protected iodoindazoles serve as air-stable intermediates for high-throughput diversification.
Table 3: Stability Profile of THP-Protected Indazoles Under Reaction Conditions
Reaction Condition | THP Stability | Deprotection Yield |
---|---|---|
Pd-catalyzed cross-coupling | Stable | Not applicable |
n-BuLi (-78°C) | Stable | >95% |
TFA/DCM (1:1, 2h) | Partial cleavage | 60–75% |
PPTS/EtOH (reflux) | Fully cleaved | 90–98% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7